Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

Description

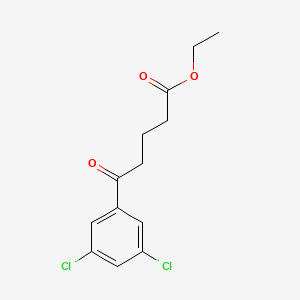

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZQEIHIPYBNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645561 | |

| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-87-6 | |

| Record name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct data for this specific molecule, this guide establishes a foundational understanding by first detailing its synthesis from the more readily accessible precursor, 5-(3,5-dichlorophenyl)-5-oxovaleric acid (CAS No. 172168-00-2)[1]. The document elucidates standard esterification protocols, predicts physicochemical properties, and outlines robust analytical methodologies for its characterization, including spectroscopic and chromatographic techniques. Furthermore, it explores the potential pharmacological significance and applications of the dichlorophenyl moiety in drug development, drawing parallels with structurally related compounds. This guide is intended to be a vital resource for researchers engaged in the synthesis and evaluation of novel chemical entities.

Introduction and Chemical Identity

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is an aromatic keto-ester that holds potential as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The presence of the dichlorophenyl group is a common feature in many biologically active compounds[2][3].

As of the latest data, a specific CAS (Chemical Abstracts Service) number for Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate has not been prominently indexed. However, the parent carboxylic acid, 5-(3,5-dichlorophenyl)-5-oxovaleric acid , is cataloged under CAS Number 172168-00-2 [1]. This guide will, therefore, focus on the synthesis of the target ethyl ester from this known precursor.

For comparative purposes, CAS numbers for isomeric compounds are provided in the table below:

| Compound Name | Substitution Pattern | CAS Number |

| Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate | 3,4-dichloro | 342636-46-8[4] |

| Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate | 2,4-dichloro | 898777-97-4[5] |

Molecular Structure

The molecular structure of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is characterized by a central valerate (pentanoate) chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The phenyl ring, substituted with two chlorine atoms at the 3 and 5 positions, is attached to the ketone.

Synthesis and Purification

The synthesis of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is most logically achieved through the esterification of its corresponding carboxylic acid. This two-step process begins with the synthesis of the parent acid.

Synthesis of 5-(3,5-dichlorophenyl)-5-oxovaleric acid

A common synthetic route to compounds of this nature is the Friedel-Crafts acylation.

Caption: Synthesis of the parent acid via Friedel-Crafts acylation.

Esterification to Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

The conversion of the carboxylic acid to its ethyl ester can be accomplished through several standard esterification methods. The choice of method depends on the scale of the reaction and the sensitivity of the starting material to acidic conditions.

This acid-catalyzed method is well-suited for simple alcohols that can be used in excess.

Materials:

-

5-(3,5-dichlorophenyl)-5-oxovaleric acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 5-(3,5-dichlorophenyl)-5-oxovaleric acid in a large excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate.

-

Purify the crude product by column chromatography on silica gel.

Caption: Fischer esterification workflow.

For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative[6].

Materials:

-

5-(3,5-dichlorophenyl)-5-oxovaleric acid

-

Ethanol

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (DCM) as solvent

Step-by-Step Methodology:

-

Dissolve 5-(3,5-dichlorophenyl)-5-oxovaleric acid, ethanol, and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC or EDC in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC is used).

-

Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Physicochemical Properties

The exact physicochemical properties of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate are not extensively documented. However, they can be predicted based on its structure and by comparison with similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₄Cl₂O₃ |

| Molecular Weight | 289.15 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) and poorly soluble in water |

| Boiling Point | Expected to be high, likely requiring vacuum distillation for purification |

| Lipophilicity (LogP) | Predicted to be moderately lipophilic due to the dichlorophenyl group and the ethyl ester |

Analytical Characterization

A comprehensive characterization of the synthesized Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic methods should be employed[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the valerate chain, and the ethyl group of the ester. The protons on the carbons alpha to the ketone and the ester will be deshielded and appear further downfield[8][9].

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons, and the aliphatic carbons of the valerate and ethyl groups. The carbonyl carbon of the ketone is expected to resonate in the 190-220 ppm region, while the ester carbonyl will be in the 150-175 ppm range. Aromatic carbons typically appear between 120-150 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observable, along with characteristic fragments corresponding to the loss of the ethoxy group, the ethyl group, and cleavage of the valerate chain[10].

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of the final compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation[11].

Applications in Drug Discovery and Development

While specific applications for Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate are not yet established, the dichlorophenyl motif is prevalent in numerous pharmacologically active molecules. The presence of chlorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[3].

-

Anticancer Agents: Dichlorophenyl groups are found in compounds developed as anticancer agents. For instance, 1,3-bis(3,5-dichlorophenyl) urea has demonstrated efficacy in inhibiting proliferation and inducing apoptosis in cancer models[2].

-

Antimicrobial Agents: Chloro-containing compounds have been pivotal in the development of drugs to treat various infectious diseases[3].

-

Enzyme Inhibitors: The electronic properties of the dichlorophenyl ring can play a crucial role in the interaction with enzyme active sites. For example, the well-known nonsteroidal anti-inflammatory drug (NSAID) Diclofenac, which contains a dichlorophenyl group, acts by inhibiting cyclooxygenase (COX) enzymes[12].

The keto-ester functionality of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate provides a versatile handle for further chemical modifications, allowing for its use as a scaffold in the synthesis of a diverse library of compounds for biological screening.

Safety and Handling

Detailed toxicological data for Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is not available. However, based on related structures, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of any vapors should be minimized.

Conclusion

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate represents a valuable, yet under-characterized, chemical entity with significant potential as an intermediate in the synthesis of novel therapeutic agents. This guide provides a foundational framework for its synthesis, purification, and characterization, leveraging established chemical principles and data from analogous compounds. The insights into the potential applications of the dichlorophenyl moiety underscore the relevance of this compound in modern drug discovery programs. Further research into the biological activity of derivatives of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is warranted and encouraged.

References

-

Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Diclofenac. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

- Synthesis of 3,5-dichlorobenzoyl chloride. (n.d.). Google Patents.

-

Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. (n.d.). Retrieved January 28, 2026, from [Link]

-

Ketones. (n.d.). OpenOChem Learn. Retrieved January 28, 2026, from [Link]

-

Acid to Ester - Common Conditions. (n.d.). Retrieved January 28, 2026, from [Link]

-

Dichlorodiphenyldichloroethylene. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

application of 2,3-dichlorophenylhydrazine hydrochloride. (2024, January 9). industrial additives. Retrieved January 28, 2026, from [Link]

-

Validated RP-HPLC method for the determination of estradiol valerate in bulk and pharmaceutical formulations. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester. (n.d.). NIST WebBook. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. (2021, March 2). YouTube. Retrieved January 28, 2026, from [Link]

-

DDT. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 28, 2026, from [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

-

P,P'-ddd. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

NMR Spectroscopy. (n.d.). Organic Chemistry Data & Info. Retrieved January 28, 2026, from [Link]

-

4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-N-(2,2,2-trifluoroethyl)benzoic acid amide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Materials Characterization Techniques: Applications and Features. (2009, July 1). Scientia Plena. Retrieved January 28, 2026, from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Carbamic acid, (4-ethoxyphenyl)-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 28, 2026, from [Link]

-

Determination of estradiol valerate in pharmaceutical preparations and human serum by flow injection chemiluminescence. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (n.d.). Retrieved January 28, 2026, from [Link]

-

A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018, February 21). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. (2021, November 16). Beilstein Archives. Retrieved January 28, 2026, from [Link]

Sources

- 1. 172168-00-2|5-(3,5-Dichlorophenyl)-5-oxovaleric acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 898777-97-4|Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate|BLD Pharm [bldpharm.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Ketones | OpenOChem Learn [learn.openochem.org]

- 10. Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diclofenac - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate: Synthesis, Characterization, and Applications

Prepared by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate, a functionalized keto-ester of significant interest as a chemical intermediate in drug discovery and materials science. While this specific ester is not widely cataloged in public chemical databases, this document outlines a robust and logical synthetic pathway, details methods for its analytical characterization, and discusses its potential applications. The guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, purify, and utilize this compound, grounded in established chemical principles and authoritative references. We will first detail the synthesis of its immediate precursor, 5-(3,5-dichlorophenyl)-5-oxovaleric acid[1], via a Friedel-Crafts acylation, followed by its esterification to the target molecule.

Introduction and Significance

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate belongs to the class of aromatic keto-esters. Its molecular architecture, featuring a dichlorinated phenyl ring, a ketone, and an ethyl ester, makes it a versatile building block for the synthesis of more complex molecular targets. The 3,5-dichlorophenyl moiety is a key pharmacophore found in numerous biologically active compounds, including those with demonstrated anticancer properties.[2][3] Molecules containing this group, such as 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), have been shown to inhibit cancer progression and induce apoptosis.[3] Consequently, Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate represents a valuable starting material for constructing novel therapeutic agents and other functional organic molecules.[2][4][5]

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate consists of a central five-carbon valerate chain. The C5 position is substituted with a carbonyl group (ketone) attached to a 3,5-dichlorophenyl ring, and the C1 position is an ethyl ester.

Caption: 2D Structure of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

Physicochemical Data

A summary of the calculated and analogous physicochemical properties is presented below. As this specific ester is not widely indexed, some data is based on its carboxylic acid precursor for reference.

| Property | Value | Source |

| IUPAC Name | Ethyl 5-(3,5-dichlorophenyl)-5-oxopentanoate | - |

| Molecular Formula | C₁₃H₁₄Cl₂O₃ | Calculated |

| Molecular Weight | 289.15 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Predicted: White to off-white solid or oil | - |

| Precursor CAS | 172168-00-2 (for 5-(3,5-Dichlorophenyl)-5-oxovaleric acid) | [1] |

| Precursor Mol. Weight | 261.10 g/mol (for 5-(3,5-Dichlorophenyl)-5-oxovaleric acid) | [1] |

Synthesis and Purification

The synthesis is logically approached as a two-step process: (A) Friedel-Crafts acylation to form the key keto-acid intermediate, followed by (B) Fischer esterification to yield the final product.

Step A: Synthesis of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid

This core structure is synthesized via the Friedel-Crafts acylation of 1,3-dichlorobenzene.[6][7] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion from an acylating agent like glutaryl anhydride or glutaryl chloride.

Causality of Experimental Choices:

-

Reactants: 1,3-dichlorobenzene is the aromatic substrate. Glutaryl anhydride is a suitable and stable five-carbon acylating agent.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid required to activate the anhydride, forming the reactive acylium ion electrophile. A slight molar excess is used to account for complexation with the product ketone.[8]

-

Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane is used to dissolve the reactants without participating in the reaction.

-

Temperature Control: The initial addition is performed at low temperature (0-5 °C) to control the exothermic reaction and prevent side reactions. The reaction is then allowed to warm to room temperature to proceed to completion.[6]

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Acylating Agent Addition: A solution of glutaryl anhydride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the AlCl₃ suspension while maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes.

-

Aromatic Substrate Addition: 1,3-dichlorobenzene (1.1 equivalents) is added dropwise via the dropping funnel.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, then with saturated brine, and finally dried over anhydrous magnesium sulfate.[9]

-

Purification: The solvent is removed under reduced pressure to yield the crude 5-(3,5-Dichlorophenyl)-5-oxovaleric acid, which can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Step B: Fischer Esterification to Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

The carboxylic acid intermediate is converted to the target ethyl ester using the classic Fischer esterification method.

Causality of Experimental Choices:

-

Reactants: The synthesized keto-acid is reacted with a large excess of absolute ethanol, which serves as both the reactant and the solvent, driving the equilibrium towards the product side (Le Châtelier's principle).

-

Catalyst: A catalytic amount of a strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Temperature: The reaction is heated to reflux to increase the reaction rate.

Experimental Protocol: Fischer Esterification

-

Setup: A round-bottom flask is charged with the purified 5-(3,5-Dichlorophenyl)-5-oxovaleric acid (1.0 equivalent) and absolute ethanol (10-20 equivalents).

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) is carefully added.

-

Reaction: The mixture is heated to reflux for 4-6 hours, with reaction progress monitored by TLC.

-

Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[9]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude ethyl ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Integrated Synthesis and Purification Workflow

The complete process from starting materials to the purified final product is visualized below.

Caption: Workflow for Synthesis and Purification of the Target Compound.

Analytical Characterization

To confirm the identity and purity of the synthesized Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate, a combination of spectroscopic methods is essential. The following table summarizes the expected data based on the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two signals in the 7.5-8.0 ppm region. One triplet (1H, H4') and one doublet (2H, H2'/H6').Aliphatic Protons: Four distinct signals: a triplet (~4.1 ppm, 2H, -OCH₂ CH₃), a triplet (~3.1 ppm, 2H, -COCH₂ -), a triplet (~2.4 ppm, 2H, -CH₂ COOEt), and a multiplet (~2.0 ppm, 2H, -CH₂CH₂ CH₂-). |

| ¹³C NMR | Carbonyls: Two signals in the 195-205 ppm (ketone) and 170-175 ppm (ester) regions.Aromatic: Four signals between 125-140 ppm.Aliphatic: Signals for -OCH₂, -CH₂CO-, -CH₂CH₂-, -CH₂COOEt, and -CH₃ carbons between 14-65 ppm. |

| FT-IR (cm⁻¹) | ~1735: C=O stretch (ester).~1690: C=O stretch (aryl ketone).~1250-1100: C-O stretch (ester).~800-600: C-Cl stretch. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 288.Isotope Pattern: Characteristic pattern for two chlorine atoms with peaks at m/z 288 (M⁺), 290 (M+2), and 292 (M+4) in an approximate 9:6:1 ratio. |

Applications in Research and Drug Development

The primary value of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate lies in its utility as a versatile chemical intermediate.

-

Scaffold for Heterocycle Synthesis: The keto-ester functionality is a classic precursor for synthesizing a wide range of heterocyclic compounds (e.g., pyrimidines, pyridazinones, isoxazoles), which are privileged structures in medicinal chemistry.[9]

-

Intermediate for Anticancer Agents: The 3,5-dichlorophenyl group is a known pharmacophore in oncology.[2] This compound can serve as a starting point for developing novel analogs of existing anticancer drugs or entirely new chemical entities targeting pathways implicated in cancer, such as those regulated by heat shock factor 1 (HSF1) or other signaling proteins.[3][4]

-

PROTAC Development: The valerate chain provides a flexible linker that can be functionalized to attach to E3 ligase ligands, making this molecule a potential building block for developing Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce targeted protein degradation.[4]

Conclusion

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is a high-value chemical intermediate whose synthesis is readily achievable through a well-established, two-step chemical sequence. By leveraging a Friedel-Crafts acylation followed by Fischer esterification, researchers can access this versatile building block. Its structural features, particularly the bioactive dichlorophenyl moiety and the synthetically flexible keto-ester group, position it as a valuable precursor for the development of novel pharmaceuticals, especially in the field of oncology. This guide provides the necessary technical framework and rationale for its synthesis, purification, and characterization, empowering further scientific exploration.

References

-

PubChem. Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate. Available at: [Link]

-

Clark, J. (2002). Friedel-Crafts Acylation of Benzene. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. (2023). Available at: [Link]

-

Tiwari, S., et al. (2018). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PLOS ONE. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene. YouTube. Available at: [Link]

-

Organic Syntheses. Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]

- Google Patents. CN107628943A - A kind of preparation method of 5 chlorine valeric chloride.

-

Royal Society of Chemistry. Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available at: [Link]

-

Patsnap Synapse. Ethyl Corp. - Drug pipelines, Patents, Clinical trials. Available at: [Link]

- Google Patents. US4895984A - Acylation of aromatics.

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]

-

MDPI. (2021). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Available at: [Link]

-

MDPI. (2022). Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.... Available at: [Link]

-

PubMed. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Available at: [Link]

Sources

- 1. 172168-00-2|5-(3,5-Dichlorophenyl)-5-oxovaleric acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Friedel-Crafts acylation of 1,3-dichlorobenzene with glutaric anhydride

An In-depth Technical Guide to the Friedel-Crafts Acylation of 1,3-Dichlorobenzene with Glutaric Anhydride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , yielding 4-(2,4-dichlorophenyl)-4-oxobutanoic acid. This reaction is a cornerstone of electrophilic aromatic substitution, particularly for deactivated substrates, and serves as a critical pathway for synthesizing key intermediates in the pharmaceutical and agrochemical industries. This document elucidates the underlying reaction mechanism, including the critical aspects of regioselectivity, provides a detailed and validated experimental protocol, analyzes the impact of key reaction parameters, and outlines methods for product purification and characterization. It is intended for researchers, chemists, and drug development professionals seeking a blend of theoretical understanding and practical, field-proven insights.

Introduction: Significance and Application

The Friedel-Crafts acylation, a reaction class discovered by Charles Friedel and James Crafts in 1877, remains a powerful tool for forming carbon-carbon bonds on aromatic rings.[1] The acylation of 1,3-dichlorobenzene, a moderately deactivated aromatic system, presents a unique set of challenges and opportunities. The resulting product, 4-(2,4-dichlorophenyl)-4-oxobutanoic acid, is a valuable precursor. The ketone functionality can be reduced to an alkane via methods like the Clemmensen or Wolff-Kishner reductions, providing a route to substituted alkylbenzenes that avoids the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[2][3] Derivatives of this core structure are utilized as intermediates in the synthesis of anti-inflammatory agents, herbicides, and plant growth regulators.[4][5] This guide focuses on providing the scientific rationale and practical methodology required to successfully execute this important transformation.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6] The overall process can be dissected into two primary stages: the formation of the electrophile and its subsequent attack on the aromatic ring.

Generation of the Acylium Ion Electrophile

Glutaric anhydride, while an acylating agent, requires activation by a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a sufficiently potent electrophile.[7] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage. This process generates a highly reactive and resonance-stabilized acylium ion, which serves as the key electrophile in the reaction.

In-Depth Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Safety Precautions :

-

Aluminum chloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,3-Dichlorobenzene is a hazardous substance. Avoid inhalation and skin contact.

-

The reaction work-up involves strong acid. Handle with care.

Reagents and Materials :

-

1,3-Dichlorobenzene (reactant)

-

Glutaric Anhydride (reactant)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

-

Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) (solvent, anhydrous)

-

Hydrochloric Acid (HCl), concentrated

-

Crushed Ice / Ice Water

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Toluene or Ethanol/Water mixture (recrystallization solvent)

Procedure :

-

Reaction Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Initial Charging : In a fume hood, charge the flask with 1,3-dichlorobenzene (1.0 eq) and the chosen anhydrous solvent (e.g., dichloromethane). Begin stirring and cool the mixture to 0-5 °C using an ice bath.

-

Catalyst Addition : Cautiously add anhydrous aluminum chloride (2.2 eq) to the stirred mixture in portions, ensuring the temperature does not exceed 10 °C. A stoichiometric excess of the Lewis acid is required because it complexes with both the anhydride and the final ketone product. [2]4. Acylating Agent Addition : Dissolve glutaric anhydride (1.0 eq) in a minimal amount of the reaction solvent and add it to the dropping funnel. Add the anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching : Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 3 volumes of ice to 1 volume of acid). This hydrolyzes the aluminum complexes and quenches the reaction. Causality Note: The acid is crucial to protonate the carboxylate and break up the aluminum-ketone complex, rendering the product soluble in the organic layer.

-

Product Isolation : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of the solvent (dichloromethane).

-

Washing : Combine the organic layers and wash sequentially with 1M HCl, water, and finally a saturated brine solution to remove residual salts and acid.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

-

Purification : Purify the crude 4-(2,4-dichlorophenyl)-4-oxobutanoic acid by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to obtain a crystalline solid.

Analysis of Critical Reaction Parameters

The success of this synthesis hinges on the careful control of several key variables. The rationale behind these choices is critical for troubleshooting and optimization.

| Parameter | Recommended Condition | Rationale & Field-Proven Insights |

| Lewis Acid Catalyst | Anhydrous AlCl₃ (2.2 equivalents) | 1,3-Dichlorobenzene is a deactivated ring, requiring a potent Lewis acid like AlCl₃. [8]More than two equivalents are necessary because AlCl₃ complexes with the carbonyls of both the glutaric anhydride and the resulting keto-acid product. This complexation deactivates the product, preventing further acylation (a key advantage over Friedel-Crafts alkylation). [1] |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | An inert, anhydrous solvent is essential to prevent the decomposition of the AlCl₃ catalyst. [6]DCM and DCE are effective at solubilizing the reactants and intermediates. For less reactive substrates, nitrobenzene can be used, but its removal during work-up is more challenging. |

| Temperature | 0-5 °C (initial), then ambient | The initial low temperature helps control the exothermic reaction between AlCl₃ and the reactants, minimizing potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy to overcome the activation barrier for this deactivated system. A similar protocol for a related compound also utilizes initial cooling followed by stirring at ambient temperature. [9] |

| Stoichiometry | Near 1:1 ratio of aromatic to anhydride | Using a large excess of the aromatic compound is not necessary as the acylated product is deactivated and does not undergo polysubstitution. [2]This makes the reaction efficient in terms of reactant consumption. |

| Reaction Time | 12-16 hours | Acylation of deactivated rings is slower than that of activated rings. An extended reaction time is typically required to ensure complete conversion of the limiting reagent. Progress should be monitored by an appropriate method like TLC or HPLC. |

Product Characterization

The identity and purity of the synthesized 4-(2,4-dichlorophenyl)-4-oxobutanoic acid should be confirmed using standard analytical techniques.

-

Melting Point : A sharp melting point is indicative of high purity. The literature value for the related compound 3-(2,4-dichlorophenyl)propanoic acid is 89-93 °C, providing a reference range. [4]* ¹H NMR Spectroscopy : The proton NMR spectrum will provide key structural information. Expected signals include:

-

Aromatic protons in the 7.2-7.6 ppm region, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

Two methylene groups adjacent to the carbonyl and carboxylic acid groups, appearing as triplets around 3.2 ppm and 2.8 ppm, respectively.

-

A broad singlet for the carboxylic acid proton, typically above 10 ppm.

-

-

¹³C NMR Spectroscopy : The carbon spectrum should show distinct signals for the two carbonyl carbons (ketone ~195-200 ppm, carboxylic acid ~175-180 ppm), aromatic carbons, and the aliphatic methylene carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic strong absorptions for:

-

The ketone C=O stretch (~1680-1700 cm⁻¹).

-

The carboxylic acid C=O stretch (~1700-1725 cm⁻¹).

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks).

Conclusion

The is a robust and highly regioselective method for synthesizing 4-(2,4-dichlorophenyl)-4-oxobutanoic acid. A thorough understanding of the reaction mechanism, particularly the factors governing reactivity on a deactivated aromatic ring, is paramount for success. By carefully controlling key parameters such as catalyst stoichiometry and temperature, and by employing a rigorous work-up and purification procedure, researchers can reliably obtain this valuable chemical intermediate in high yield and purity. This guide provides the necessary framework of both theory and practice to empower scientists in their synthetic endeavors.

References

-

Libretexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Tiritiris, I., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

-

Stark, A., et al. (2011). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

-

Chemnoter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemnoter. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2,4-Dichlorophenyl)propanoic acid. PubChem. [Link]

-

Bandini, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

MySkinRecipes. (n.d.). 3-(2,4-Dichlorophenyl)propanoic acid. MySkinRecipes. [Link]

-

Sreejith, S. S., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Wikipedia, The Free Encyclopedia. [Link]

- Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]

-

Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

-

PrepChem.com. (n.d.). Preparation of 3-(2,4-Dichlorophenoxy)propionic acid. PrepChem.com. [Link]

- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

SlideShare. (n.d.). CLEMMENSEN REDUCTION. SlideShare. [Link]

-

Libretexts. (2023). Clemmensen Reduction. Chemistry LibreTexts. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(2,3-dichloro-4-methoxybenzoyl)propionic acid. PrepChem.com. [Link]

-

New Jersey Department of Health. (n.d.). 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID HAZARD SUMMARY. NJ.gov. [Link]

-

WIPO Patentscope. (n.d.). WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. WIPO. [Link]

-

SpectraBase. (n.d.). Propanoic acid, 2-[3-(4-chlorobenzoylamino)-4-methylphenoxy]-, ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Al-Qahtani, A. A., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. [Link]

-

Professor Dave Explains. (2018). Clemmensen Reduction. YouTube. [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia, The Free Encyclopedia. [Link]

- Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dichloropropionic acid. PubChem. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-(2,4-Dichlorophenyl)propanoic acid [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. science-revision.co.uk [science-revision.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the compound's spectral data. We will explore the chemical shifts, multiplicity patterns, and coupling constants, offering a rationale for the observed spectral features based on the molecule's structural characteristics. Furthermore, this guide presents a standardized protocol for sample preparation and data acquisition, ensuring the reproducibility and accuracy of experimental results.

Molecular Structure and Proton Environments

Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate is a molecule that incorporates several key functional groups: an ethyl ester, an aliphatic chain, and a dichlorinated aromatic ketone. Each of these moieties contributes a distinct set of signals to the ¹H NMR spectrum, allowing for a complete structural elucidation. The unique proton environments are systematically labeled in the diagram below for clarity in the subsequent discussion.

Caption: Molecular structure of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate with proton labels.

Foundational Principles of ¹H NMR Spectroscopy

The interpretation of a ¹H NMR spectrum is governed by four key parameters that provide detailed information about the molecular structure.[1]

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton.[2][3] Electron-withdrawing groups, such as oxygen and carbonyls, decrease the electron density around a proton, "deshielding" it and causing its signal to appear at a higher chemical shift (downfield).[2][3]

-

Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of protons in different environments.

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet) is caused by the magnetic influence of non-equivalent protons on adjacent carbons. The number of peaks in a signal is described by the n+1 rule, where 'n' is the number of neighboring protons.

-

Coupling Constant (J): The distance between the peaks in a split signal is the coupling constant, measured in Hertz (Hz).[4] This value is independent of the spectrometer's magnetic field strength and provides information about the connectivity of protons and, in some cases, their dihedral angles.[4][5]

Predicted ¹H NMR Spectral Data

Based on established principles of NMR spectroscopy and empirical data for similar functional groups, a detailed prediction of the ¹H NMR spectrum for Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate can be formulated. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha | ~ 1.25 | Triplet (t) | ~ 7.1 | 3H |

| Hb | ~ 4.15 | Quartet (q) | ~ 7.1 | 2H |

| Hc' | ~ 2.10 | Quintet (p) | ~ 7.2 | 2H |

| Hb' | ~ 2.45 | Triplet (t) | ~ 7.2 | 2H |

| Ha' | ~ 3.20 | Triplet (t) | ~ 7.2 | 2H |

| Hd | ~ 7.88 | Doublet (d) | ~ 1.8 | 2H |

| He | ~ 7.75 | Triplet (t) | ~ 1.8 | 1H |

In-Depth Spectral Interpretation

The Aromatic Region (7.0 - 8.0 ppm)

The signals corresponding to the 3,5-dichlorophenyl ring are expected to appear in the most downfield region of the spectrum due to the deshielding effects of the aromatic ring current and the electron-withdrawing nature of the ketone and chlorine substituents.

-

He (para-proton): The single proton at the 4-position of the aromatic ring is flanked by two equivalent ortho-protons (Hd). According to the n+1 rule, its signal will be split into a triplet (2+1=3). The coupling constant for this meta-coupling (a four-bond coupling, ⁴J) is typically small, around 1.8-3.0 Hz.[6] This proton is expected to resonate at approximately 7.75 ppm.

-

Hd (ortho-protons): The two equivalent protons at the 2- and 6-positions are each coupled to the single He proton. This results in a doublet (1+1=2) for their signal. Due to their proximity to the electron-withdrawing carbonyl group, these protons are the most deshielded in the molecule, with a predicted chemical shift of around 7.88 ppm. The coupling constant will be identical to that of the He triplet (~1.8 Hz).[6]

The Aliphatic Chain Region (2.0 - 3.5 ppm)

The three methylene groups of the valerate chain are chemically distinct and give rise to three separate signals. Their chemical shifts are primarily influenced by their proximity to one of the two carbonyl groups.

-

Ha' (α to Ketone): The methylene protons adjacent to the ketone carbonyl (C=O) are significantly deshielded and are expected to appear at the furthest downfield position of the aliphatic protons, around 3.20 ppm.[7] These protons are coupled only to the Hb' protons, resulting in a triplet signal.

-

Hb' (α to Ester): The protons adjacent to the ester carbonyl are also deshielded, but to a lesser extent than those next to the ketone.[8] Their signal is predicted to be a triplet around 2.45 ppm, as they are coupled to the Hc' protons.

-

Hc' (β to Carbonyls): The central methylene group is coupled to both the Ha' and Hb' protons (two neighbors on each side). Assuming similar coupling constants, this will result in a quintet (4+1=5). Its position, being further from the direct influence of the carbonyl groups, will be the most upfield of the chain protons, at approximately 2.10 ppm.

The Ethyl Ester Region (1.0 - 4.5 ppm)

The ethyl group of the ester provides a classic and easily identifiable set of signals.

-

Hb (Methylene Protons): The methylene protons (-O-CH₂-) are directly attached to the deshielding ester oxygen atom, causing their signal to appear significantly downfield at around 4.15 ppm.[8] These two protons are coupled to the three protons of the methyl group (Ha), resulting in a quartet (3+1=4).

-

Ha (Methyl Protons): The methyl protons (-CH₃) are further from the oxygen and are therefore more shielded, appearing in the upfield region of the spectrum at approximately 1.25 ppm.[3] They are coupled to the two methylene protons (Hb), giving rise to a triplet (2+1=3). The coupling constant for both the quartet and the triplet will be identical, typically around 7.1 Hz.[9]

Standardized Experimental Protocol

To obtain a high-resolution ¹H NMR spectrum of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate, adherence to a standardized protocol is crucial for ensuring data quality and consistency.

Caption: Standardized workflow for ¹H NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate provides a clear and unambiguous confirmation of its molecular structure. The distinct signals for the aromatic protons, the three methylene groups in the aliphatic chain, and the characteristic ethyl ester pattern all appear in their predicted regions with the expected multiplicities. This guide serves as a robust framework for scientists to not only interpret the spectrum of this specific molecule but also to apply these fundamental principles to the structural elucidation of other complex organic compounds.

References

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

- Google Patents. (n.d.). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

The Chemistry Tutor. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. Retrieved from [Link]

-

Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of Colorado, Boulder. (2011). Spin-spin splitting and coupling. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

-

Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Retrieved from [Link]

-

Unknown Source. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

The Dichlorophenyl Pharmacophore: A Technical Guide to Biological Activity, Synthesis, and SAR

Executive Summary The dichlorophenyl moiety—specifically the 2,4-, 3,4-, and 2,6-isomers—serves as a critical pharmacophore in medicinal chemistry and agrochemicals. Its utility stems from a unique triad of properties: enhanced lipophilicity (LogP modulation), metabolic obstruction (blocking CYP450 oxidation sites), and specific electronic effects (sigma-hole interactions). This guide provides a technical analysis of these compounds, detailing their mechanisms of action across therapeutic classes, Structure-Activity Relationships (SAR), and validated experimental protocols for their synthesis and evaluation.

Structural Significance & Pharmacophore Analysis[1][2][3][4][5]

The dichlorophenyl group is rarely a passive bystander; it is often the "anchor" that orients a molecule within a hydrophobic binding pocket.

The "Chlorine Effect" in Ligand Binding

-

Lipophilicity: The addition of two chlorine atoms significantly increases the partition coefficient (LogP), facilitating passive transport across the blood-brain barrier (BBB) or fungal cell membranes.

-

Metabolic Stability: Chlorine substituents at the para or ortho positions block metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life (

) of the drug. -

Sigma-Hole Interactions: The electron-withdrawing nature of chlorine creates a region of positive electrostatic potential (sigma-hole) on the atom's outer surface, allowing for halogen bonding with carbonyl oxygens or aromatic systems in the target protein.

Isomeric Distinctness

-

2,4-Dichlorophenyl: Common in antifungals (e.g., Miconazole) and herbicides (e.g., 2,4-D). The ortho-Cl induces a twist in the biaryl bond, forcing non-planar conformations essential for fitting into the heme pocket of CYP51.

-

2,6-Dichlorophenyl: Found in cardiovascular drugs (e.g., Clonidine).[1] This substitution creates significant steric hindrance, locking the phenyl ring perpendicular to the imidazoline ring, which is critical for

-adrenergic receptor selectivity. -

3,4-Dichlorophenyl: Frequently observed in experimental anticancer agents (e.g., acrylonitriles) and urea herbicides (e.g., Diuron). This pattern flattens the electron density distribution, favoring intercalation or stacking interactions.

Therapeutic Applications & Mechanisms[7][8]

Antifungal Agents (Azoles)

Core Mechanism: Inhibition of Lanosterol 14

Herbicides (Auxin Mimics)

Core Mechanism: Deregulation of Gene Expression via TIR1/AFB. 2,4-Dichlorophenoxyacetic acid (2,4-D) mimics the plant hormone auxin (indole-3-acetic acid). However, unlike natural auxin, 2,4-D is not regulated by the plant's degradation machinery.

Figure 1: Mechanism of action for 2,4-D herbicide. The compound acts as a "molecular glue," enhancing the affinity of the TIR1 ubiquitin ligase for Aux/IAA repressors, leading to their destruction and lethal uncontrolled growth.

Anticancer Agents (Acrylonitriles)

Recent studies highlight (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile as a potent agent against breast cancer (MCF-7 cells).[2] The 3,4-dichlorophenyl moiety is crucial for hydrophobic interaction within the tubulin binding site or specific kinase pockets, leading to G2/M phase arrest.

Structure-Activity Relationship (SAR) Insights

The position of the chlorine atoms dictates biological outcome. The table below summarizes the SAR trends observed in recent medicinal chemistry literature.

| Moiety | Primary Application | Key SAR Feature | Biological Consequence |

| 2,4-Dichloro | Antifungals, Herbicides | Ortho-twist + Para-block | Prevents planar conformation; blocks P450 metabolism at para-position. |

| 2,6-Dichloro | Antihypertensives (Clonidine) | High Steric Hindrance | Enforces perpendicular conformation relative to heterocycle; critical for receptor subtype selectivity. |

| 3,4-Dichloro | Anticancer, Antimicrobial | Planarity + Lipophilicity | Allows for deeper insertion into hydrophobic pockets; maximizes Van der Waals contact surface. |

| 4-Chloro | General | Baseline Activity | Often less potent than dichloro analogs due to lower lipophilicity and reduced metabolic stability. |

Experimental Protocols

Synthesis of (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile

Objective: Synthesize a representative anticancer pharmacophore via Knoevenagel condensation. Precursors: 3,4-Dichlorophenylacetonitrile, Pyrrole-2-carboxaldehyde.

Protocol:

-

Reagent Prep: Dissolve 3,4-dichlorophenylacetonitrile (1.0 eq) and pyrrole-2-carboxaldehyde (1.0 eq) in absolute ethanol (5 mL per mmol).

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq) or sodium ethoxide.

-

Reaction: Reflux the mixture at 80°C for 3–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The product typically precipitates as a solid during the reaction.

-

Workup: Cool the reaction mixture to room temperature and then to 4°C in an ice bath.

-

Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2x) and water (2x) to remove the base catalyst.

-

Recrystallization: Recrystallize from hot ethanol/water to yield the pure (Z)-isomer (yellow needles).

-

Validation: Confirm structure via

H NMR (look for vinyl proton singlet around

Figure 2: Knoevenagel condensation workflow for synthesizing dichlorophenyl acrylonitrile derivatives.

Biological Assay: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC

-

Seeding: Seed MCF-7 cells in 96-well plates (

cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO -

Treatment: Dissolve compound in DMSO (stock 10 mM). Prepare serial dilutions in media (final DMSO < 0.1%). Treat cells for 48h.

-

MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well (final conc. 0.5 mg/mL). Incubate 4h.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate % viability relative to DMSO control.

Toxicology & Metabolic Stability

While therapeutically potent, the dichlorophenyl moiety presents specific toxicological challenges that must be monitored during drug development.

-

Endocrine Disruption: Compounds structurally similar to DDT (which contains a chlorophenyl motif) can act as xenoestrogens. 2,4-D is a known endocrine disruptor at high doses.

-

Quinone Imine Formation: In some scaffolds (e.g., diclofenac), metabolic activation can lead to reactive quinone imines, which may cause idiosyncratic liver toxicity. The presence of two chlorine atoms generally reduces this risk compared to monochloro- analogs by blocking reactive sites, but it does not eliminate it if the aniline nitrogen is accessible.

-

Environmental Persistence: The carbon-chlorine bond is resistant to hydrolysis and microbial degradation, leading to bioaccumulation in aquatic ecosystems.

References

-

Wiley Online Library. (2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Link

-

PubMed. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Link

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Link

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.[3][4] Link

-

DailyMed. (n.d.). Diclofenac Sodium Extended Release Tablet. Link

Sources

- 1. Clonidine - Wikipedia [en.wikipedia.org]

- 2. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 6. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyclization Reactions of Ethyl 5-Aryl-5-oxovalerates

Introduction

The intramolecular cyclization of ethyl 5-aryl-5-oxovalerates represents a cornerstone in the synthesis of fused carbocyclic systems, particularly tetralone derivatives. These structural motifs are prevalent in a wide array of biologically active molecules and serve as versatile intermediates in drug discovery and development. This guide provides an in-depth exploration of the primary cyclization pathway—intramolecular Friedel-Crafts acylation—offering detailed mechanistic insights, validated experimental protocols, and expected outcomes for researchers in organic synthesis and medicinal chemistry.

The transformation of a linear γ-keto ester into a rigid, bicyclic tetralone framework is a powerful strategy for building molecular complexity. The choice of reaction conditions, particularly the acid catalyst, is paramount in achieving high yields and, in the case of meta-substituted aryl rings, controlling regioselectivity. This document will focus on the most effective and commonly employed methods, including the use of Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA), as well as Lewis acids such as aluminum chloride (AlCl₃).

Mechanistic Overview: Intramolecular Friedel-Crafts Acylation

The predominant reaction pathway for the cyclization of ethyl 5-aryl-5-oxovalerates is the intramolecular Friedel-Crafts acylation. This reaction proceeds via an electrophilic aromatic substitution mechanism.

The Role of the Catalyst

Strong Brønsted acids or Lewis acids are essential to facilitate this transformation. The reaction can proceed through two main mechanistic variants depending on the catalyst and reaction conditions:

-

Acylium Ion Formation from the Carboxylic Acid: In the presence of strong protic acids like PPA or MSA, the ethyl ester is often hydrolyzed in situ to the corresponding carboxylic acid. The acid then protonates the carbonyl oxygen of the carboxylic acid, which, after the elimination of water, generates a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aryl ring.

-

Direct Acylation or Acylium Ion Formation from the Ester: Under certain conditions, particularly with strong Lewis acids, the ester carbonyl can be directly activated. The Lewis acid coordinates to the keto carbonyl, enhancing the electrophilicity of the ester carbonyl for the intramolecular attack by the aromatic ring. Alternatively, the ester can be converted to an acyl halide in situ which then forms an acylium ion upon treatment with a Lewis acid.

The subsequent steps involve the attack of the aromatic ring on the electrophilic carbon, forming a resonance-stabilized carbocation intermediate (a sigma complex). A final deprotonation step restores aromaticity and yields the tetralone product.

Figure 1: Generalized mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cyclization of ethyl 5-aryl-5-oxovalerates using polyphosphoric acid (PPA), methanesulfonic acid (MSA), and aluminum chloride (AlCl₃).

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization

PPA is a viscous and powerful dehydrating agent that is highly effective for these cyclizations.[1] It often promotes in situ hydrolysis of the ester followed by cyclization.

Materials:

-

Ethyl 5-phenyl-5-oxovalerate

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

-

Round-bottom flask equipped with a mechanical stirrer and a reflux condenser

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, add ethyl 5-phenyl-5-oxovalerate (1 equivalent).

-

Carefully add polyphosphoric acid (10-20 equivalents by weight). Caution: PPA is highly viscous and corrosive. Gentle heating may be required for transfer.[1]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

Protocol 2: Methanesulfonic Acid (MSA) Catalyzed Cyclization

MSA is a strong, non-oxidizing acid that is easier to handle than PPA and serves as an excellent alternative.[2]

Materials:

-

Ethyl 5-phenyl-5-oxovalerate

-

Methanesulfonic acid (MSA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice-water bath

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolve ethyl 5-phenyl-5-oxovalerate (1 equivalent) in dichloromethane (5-10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution in an ice-water bath.

-

Slowly add methanesulfonic acid (5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the residue by column chromatography as described in Protocol 1.

Protocol 3: Aluminum Chloride (AlCl₃) Catalyzed Cyclization

Lewis acids like AlCl₃ are classic reagents for Friedel-Crafts reactions. This method typically requires anhydrous conditions.

Materials:

-

Ethyl 5-phenyl-5-oxovalerate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Round-bottom flask with a magnetic stirrer and a dropping funnel

Procedure:

-

Set up a flame-dried round-bottom flask under an inert atmosphere.

-

Suspend anhydrous AlCl₃ (1.2-2.0 equivalents) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 5-phenyl-5-oxovalerate (1 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-4 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

Figure 2: General experimental workflow for the cyclization reaction.

Data Presentation: Influence of Aryl Substituents

The electronic nature of the substituents on the aryl ring significantly influences the reaction rate and, in the case of meta-substituted rings, the regioselectivity of the cyclization. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and generally lead to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often requiring more forcing conditions.

| Entry | Aryl Substituent (R) | Catalyst | Conditions | Product(s) | Yield (%) | Reference |

| 1 | H | PPA | 90-100 °C, 2 h | Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | ~65 | [3] |

| 2 | 4-OCH₃ | PPA | 90-100 °C, 2 h | Ethyl 7-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | ~70 | [3] |

| 3 | 4-Cl | PPA | 90-100 °C, 2 h | Ethyl 7-chloro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | ~74 | [3] |

| 4 | 3-OCH₃ | PPA | Not specified | Mixture of 6- and 8-methoxy isomers | - | - |

| 5 | 4-CH₃ | MSA | 80 °C, 3 h | Ethyl 7-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | Good | - |

| 6 | H | AlCl₃/DCM | rt, 2 h | Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate | Moderate | - |

Note: The yields are indicative and can vary based on the precise reaction scale and purification method. For meta-substituted substrates, a mixture of regioisomers is often obtained, and the ratio is dependent on the directing effect of the substituent.

Characterization Data

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

-

Molecular Formula: C₁₃H₁₄O₃

-

Molecular Weight: 218.25 g/mol

-

Appearance: Pale yellow oil or solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 7.8 Hz, 1H, Ar-H), 7.55 (t, J = 7.5 Hz, 1H, Ar-H), 7.35 (t, J = 7.6 Hz, 1H, Ar-H), 7.25 (d, J = 7.6 Hz, 1H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (dd, J = 8.5, 5.5 Hz, 1H, CH-COOEt), 2.80-2.60 (m, 2H, CH₂), 2.40-2.20 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 197.5 (C=O, ketone), 172.0 (C=O, ester), 144.5 (Ar-C), 133.5 (Ar-CH), 132.0 (Ar-C), 128.8 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 61.0 (OCH₂), 45.0 (CH-COOEt), 30.0 (CH₂), 25.0 (CH₂), 14.2 (CH₃).

-

IR (KBr, cm⁻¹): 1735 (C=O, ester), 1685 (C=O, ketone), 1600, 1450 (C=C, aromatic).

-

MS (EI): m/z (%) 218 (M⁺), 173, 145, 118.

Alternative Cyclization Pathways

While intramolecular Friedel-Crafts acylation is the most direct and common method, other cyclization strategies could be envisioned for related substrates, although they are less frequently reported for ethyl 5-aryl-5-oxovalerates themselves.

-

Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. A derivative of the title compound, such as an α,β-unsaturated analog, could potentially undergo a Nazarov-type cyclization to form a five-membered ring.

-

Paal-Knorr Furan Synthesis: If the substrate were a 1,4-dicarbonyl compound, it could undergo an acid-catalyzed cyclization to form a furan ring. This is not directly applicable to the title compound but is a relevant cyclization of a related structural class.

Conclusion